[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
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Overview
Description
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate, also known as diacylglycerol, is a type of lipid molecule that belongs to the class of organic compounds known as 1,2-diacylglycerols. These compounds contain a glycerol backbone acylated at positions 1 and 2 with fatty acids. This compound is characterized by the presence of a hexadec-9-enoyl group at position 1 and an icosa-11,14-dienoyl group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate typically involves the esterification of glycerol with the corresponding fatty acids. The reaction is usually catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of diacylglycerols like this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group on the glycerol backbone can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions
Major Products
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated diacylglycerols.
Substitution: Various ester derivatives
Scientific Research Applications
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell signaling pathways and membrane structure.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the formulation of cosmetics and food products due to its emulsifying properties
Mechanism of Action
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate exerts its effects primarily through its role as a secondary messenger in cell signaling pathways. It activates protein kinase C, which in turn regulates various cellular processes such as proliferation, differentiation, and apoptosis. The compound is involved in the phosphatidylethanolamine and phosphatidylcholine biosynthesis pathways .
Comparison with Similar Compounds
Similar Compounds
DG(161(9Z)/201(11Z)/00): Similar structure but with a single double bond in the icosa group.
DG(161(9Z)/204(5Z,8Z,11Z,14Z)/00): Contains four double bonds in the icosa group
Uniqueness
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of fatty acid chains, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C39H70O5 |
---|---|
Molecular Weight |
619 g/mol |
IUPAC Name |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13-14,16-18,37,40H,3-10,12,15,19-36H2,1-2H3/b13-11-,16-14-,18-17-/t37-/m0/s1 |
InChI Key |
WPAJXHHVSWVZKN-YCGDJTGESA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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